molecular formula C7H5FO4S B2517297 1-Fluorosulfonyloxy-4-formylbenzene CAS No. 1810706-88-7

1-Fluorosulfonyloxy-4-formylbenzene

Cat. No.: B2517297
CAS No.: 1810706-88-7
M. Wt: 204.17
InChI Key: STWYQXZIOTWRQZ-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-formylbenzene is a chemical compound known for its unique structural properties and reactivity It features a benzene ring substituted with a fluorosulfonyloxy group and a formyl group

Preparation Methods

The synthesis of 1-fluorosulfonyloxy-4-formylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, providing a straightforward route to sulfonyl fluorides . Another method involves the use of solid-state 1-fluorosulfonyl benzoimidazolium triflate salts as redox-active fluorosulfonyl radical precursors .

Chemical Reactions Analysis

1-Fluorosulfonyloxy-4-formylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluorosulfonyloxy-4-formylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-fluorosulfonyloxy-4-formylbenzene exerts its effects involves the reactivity of its functional groups. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the formyl group can undergo various transformations, influencing the compound’s overall reactivity and interaction with other molecules. These interactions often involve molecular targets such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

1-Fluorosulfonyloxy-4-formylbenzene can be compared with other sulfonyl fluorides and formyl-substituted benzene derivatives. Similar compounds include:

  • 1-Fluorosulfonyloxy-2-formylbenzene
  • 1-Fluorosulfonyloxy-3-formylbenzene
  • 4-Fluorosulfonyloxybenzaldehyde

These compounds share similar reactivity patterns but differ in the position of the substituents on the benzene ring, which can influence their chemical behavior and applications. The unique combination of the fluorosulfonyloxy and formyl groups in this compound makes it particularly valuable for specific synthetic and research purposes .

Properties

IUPAC Name

1-fluorosulfonyloxy-4-formylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWYQXZIOTWRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810706-88-7
Record name 4-formylphenyl sulfurofluoridate
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